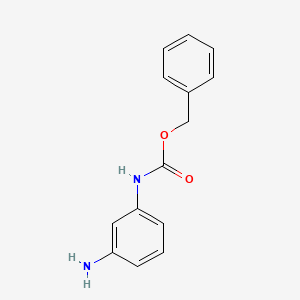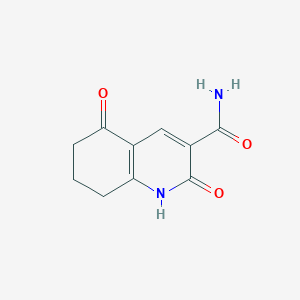
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Descripción general
Descripción
“2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide” is a chemical compound with the CAS Number: 84548-18-5 . Its IUPAC name is 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide . The compound has a molecular weight of 206.2 .
Molecular Structure Analysis
The InChI code for “2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide” is 1S/C10H10N2O3/c11-9(14)6-4-5-7(12-10(6)15)2-1-3-8(5)13/h4H,1-3H2,(H2,11,14)(H,12,15) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 189-191 degrees Celsius .
Aplicaciones Científicas De Investigación
Polymorphism and Analgesic Activity
Research into the analgesic activity of derivatives of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has shown that changes in the crystalline structure of these compounds can significantly affect their anesthetic properties. This highlights the importance of polymorphism in drug design and efficacy (Ukrainets et al., 2015).
HIV-1 Integrase Inhibitors
A series of 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides, structurally related to 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, were evaluated for their inhibitory properties against HIV-1 integrase. Several derivatives displayed potent antiviral activity, establishing a new avenue for the development of HIV-1 integrase inhibitors (Billamboz et al., 2013).
Calcium Channel Antagonistic Activity
Research into derivatives of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has explored their potential as calcium channel antagonists. These studies provide insights into the role of structural modifications on the biological activity of these compounds, paving the way for the development of new cardiovascular drugs (Simşek et al., 2006).
Anticancer Activity
Novel derivatives of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide containing enaminone systems and bearing a sulfonamide moiety have shown promising anticancer activity against the human breast cancer cell line MCF7. These findings underscore the therapeutic potential of these compounds in cancer treatment (Ahmed et al., 2017).
COX-2/COX-1 Selectivity
Studies focusing on the modification of enol-carboxamide-type nonsteroidal anti-inflammatory drugs, related to the chemical structure of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, have explored their selectivity towards COX-2 over COX-1. These investigations are crucial for developing safer and more effective anti-inflammatory medications (Lazer et al., 1997).
Propiedades
IUPAC Name |
2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-9(14)6-4-5-7(12-10(6)15)2-1-3-8(5)13/h4H,1-3H2,(H2,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYCFZZAGFYEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C(=O)N)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514852 | |
| Record name | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |
CAS RN |
84548-18-5 | |
| Record name | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



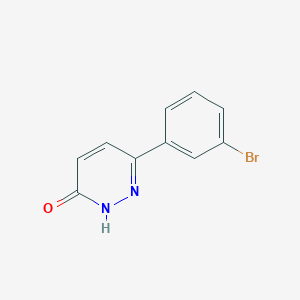
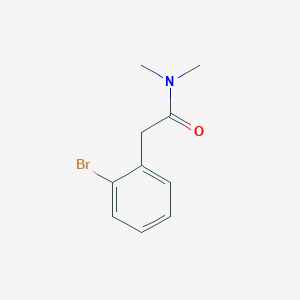
![Benzo[g]quinoxaline](/img/structure/B1338093.png)
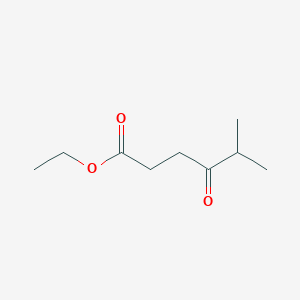
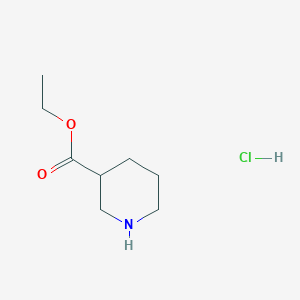
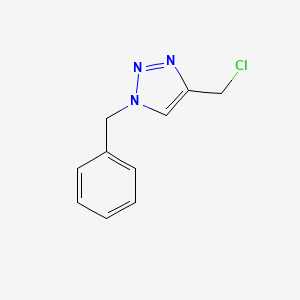
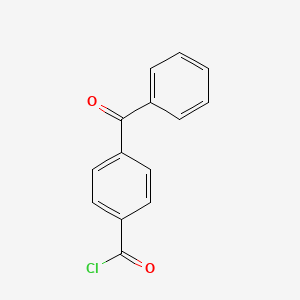
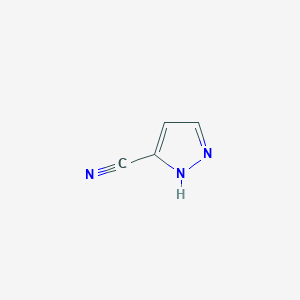


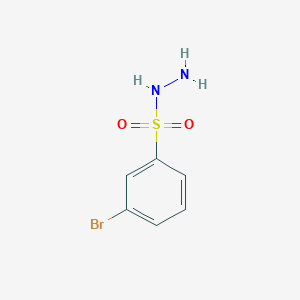
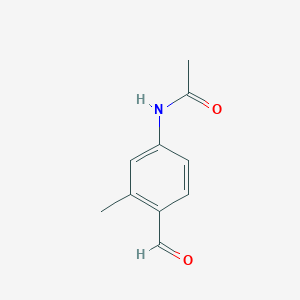
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)
